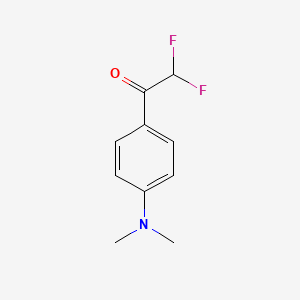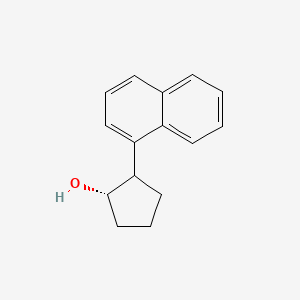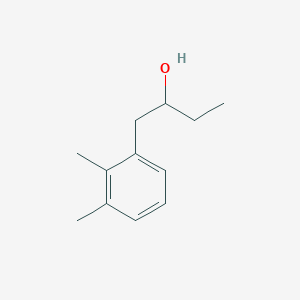
1-(2,3-Dimethylphenyl)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)-2-butanol is an organic compound characterized by a butanol backbone substituted with a 2,3-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-butanol typically involves the alkylation of 2,3-dimethylphenyl with a butanol derivative. One common method is the Friedel-Crafts alkylation, where 2,3-dimethylphenyl is reacted with 2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of intermediates and the use of advanced separation techniques such as distillation and crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dimethylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 1-(2,3-Dimethylphenyl)-2-butanone.
Reduction: 1-(2,3-Dimethylphenyl)-2-butane.
Substitution: 1-(2,3-Dimethylphenyl)-2-chlorobutane.
Applications De Recherche Scientifique
1-(2,3-Dimethylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-(2,3-Dimethylphenyl)-2-butanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis and death. The compound’s potential therapeutic effects in medicine could involve modulation of specific enzymes or receptors, influencing biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethylphenyl)-2-butanol can be compared with other similar compounds, such as:
1-(2,3-Dimethylphenyl)-2-propanol: Similar structure but with a shorter carbon chain.
1-(2,3-Dimethylphenyl)-2-pentanol: Similar structure but with a longer carbon chain.
1-(2,3-Dimethylphenyl)-2-hexanol: Similar structure but with an even longer carbon chain.
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. Its balance between hydrophobic and hydrophilic regions makes it particularly useful in various applications, from chemical synthesis to potential therapeutic uses.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13)8-11-7-5-6-9(2)10(11)3/h5-7,12-13H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPSRXNIVOAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC(=C1C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
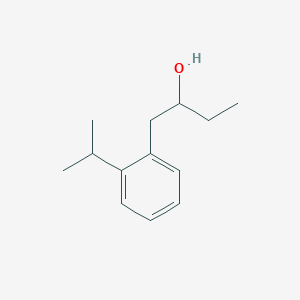
![1-[2-(Methylthio)phenyl]-2-butanol](/img/structure/B8002557.png)
![1-[4-(Methylthio)phenyl]-2-butanol](/img/structure/B8002565.png)
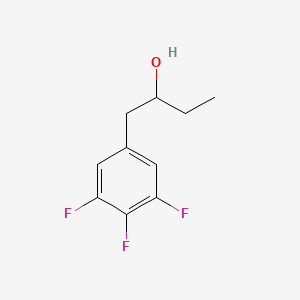
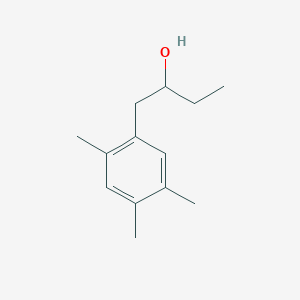
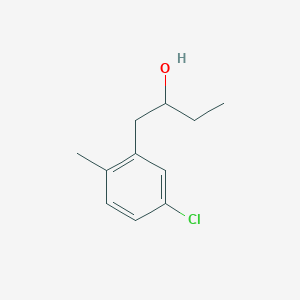
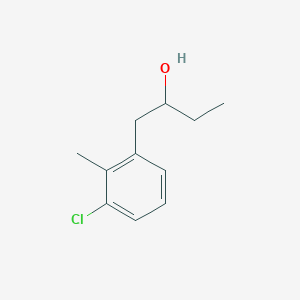
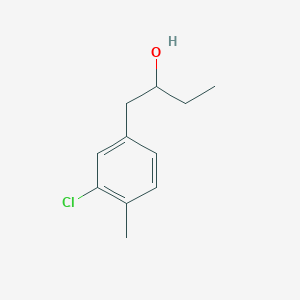
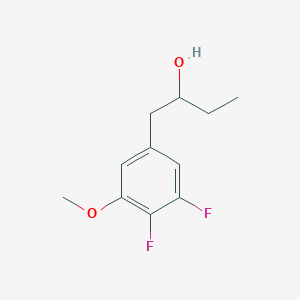
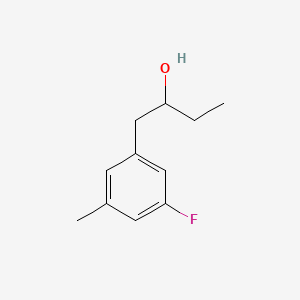
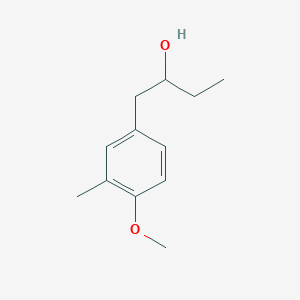
![1-[3-(Methylthio)phenyl]-2-butanol](/img/structure/B8002633.png)
